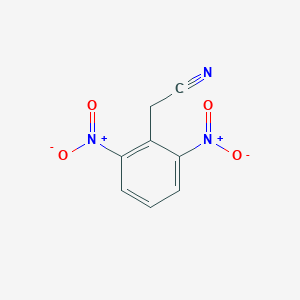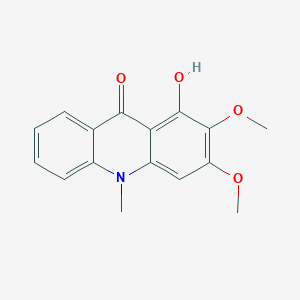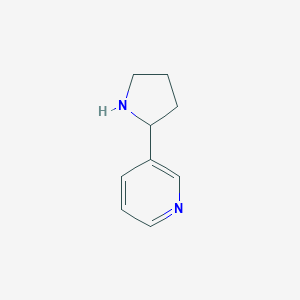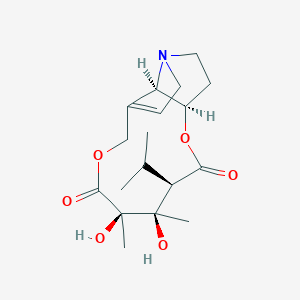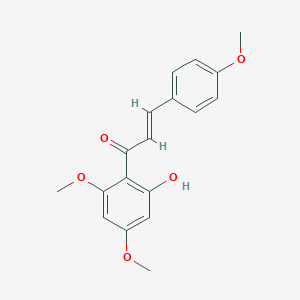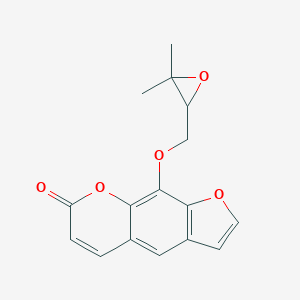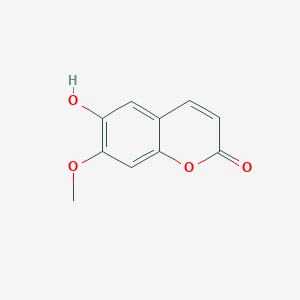
金橘苷
描述
Poncirin is a bitter flavanone glycoside with various biological activities . It is the 7-O-neohesperidoside of isosakuranetin and can be extracted from trifoliate orange (Poncirus trifoliata) .
Synthesis Analysis
Poncirin and its aglycone, isosakuranetin, occur naturally in citrus fruits . The pathways behind the different health benefits of Poncirin and Isosakuranetin have been explored by evaluating their effects on the gut microbial diversity and metabolomics of mice .
Molecular Structure Analysis
The molecular weight of Poncirin is 594.56 . The [M-H] − ion at m/z 593.6 that had high abundance was observed in the purified Poncirin, suggesting the molecular weight of Poncirin might be 594.6 .
Chemical Reactions Analysis
Poncirin has been found to have diverse biological activities . It inhibits the growth of SGC-7901 gastric cancer cells when used at concentrations ranging from 5 to 25 µg/ml . Poncirin (25-100 µM) inhibits LPS-induced NF-κB DNA-binding activity, as well as production of nitric oxide (NO) .
Physical And Chemical Properties Analysis
Poncirin has a molecular weight of 594.56 . It is a solid at room temperature and is soluble in water .
科学研究应用
Effects on Gut Microbial Diversity and Metabolomics
Poncirin (PC) and its aglycone, isosakuranetin (IR), naturally occur in citrus fruits . A study aimed to explore the pathways behind the different health benefits of PC and IR by evaluating their effects on the gut microbial diversity and metabolomics of mice . After 7 days of intervention, PC and IR multiplied the abundance of Parabacteroides in mice’s intestinal tracts . PC increased the abundance of Bacteroides, while IR reduced the Allobaculum abundance and increased Alloprevotella abundance . When mice were given PC, their fecal acetic acid level increased, while their isobutyric and isovaleric acid content also increased . Supplementation with IR had no significant effect on the content of short-chain fatty acids (SCFAs) in the feces of mice .
Impact on Metabolic Pathways
The potential urine biomarkers of mice in the PC group were involved in the digestion and absorption of protein and carbohydrate, as well as the metabolism of amino acids, such as glycine, serine, threonine, tryptophan, D-arginine, D-ornithine, etc . IR mainly affected the amino acid metabolic pathways in mice, including taurine and hypotaurine metabolism, glutathione metabolism, histidine metabolism, D-glutamate metabolism, etc .
Antioxidant Properties
Poncirin is a natural flavanone glycoside found in many citrus fruit species . It has many health benefits, including antioxidation .
Anti-inflammatory Properties
Poncirin also exhibits anti-inflammatory properties .
Immunoregulatory Effects
Poncirin has been found to have immunoregulatory effects .
Inhibitory Effect on Gastric Cancer Cells
Poncirin showed a significant in vitro inhibitory effect on the growth of the human gastric cancer cells, SGC-7901, in a dose-dependent manner . Thus, poncirin from Ougan fruit, may be beneficial for gastric cancer prevention .
Therapeutic Potential Against Various Health Disorders
Pharmacological data analysis revealed the biological application of poncirin against bone loss, inflammation, colitis, human gastric cancer, gastritis, liver injury and Alzheimer’s disease .
未来方向
属性
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3/t11-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAWPKPYBMEWIR-SKYQDXIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933642 | |
| Record name | Poncirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Poncirin | |
CAS RN |
14941-08-3 | |
| Record name | Poncirin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14941-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poncirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014941083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poncirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PONCIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MUY4P95B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Poncirin in exhibiting its anti-inflammatory effects?
A1: Poncirin exhibits its anti-inflammatory effects primarily by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway. [] This pathway plays a crucial role in regulating the expression of various pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6. By suppressing NF-κB activation, Poncirin effectively reduces the production of these inflammatory molecules. []
Q2: How does Poncirin impact osteoclast differentiation and bone loss?
A2: Poncirin effectively inhibits osteoclast differentiation, a process crucial for bone resorption, through the downregulation of NFATc1, a key transcription factor involved in osteoclastogenesis. [] This inhibitory effect was observed both in vitro and in vivo. In addition, Poncirin suppressed the RANKL-mediated activation of NF-κB and JNK pathways in RAW264.7 cells, further contributing to its anti-osteoclastic effects. []
Q3: What role does Poncirin play in apoptosis induction in human gastric cancer cells?
A3: Poncirin induces apoptosis in human gastric cancer cells through the extrinsic apoptotic pathway. [] Specifically, it upregulates the expression of Fas Ligand (FasL), a death receptor ligand, which in turn activates caspase-8 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, apoptosis. [] Notably, the mitochondrial apoptotic pathway, characterized by mitochondrial membrane potential disruption and caspase-9 activation, does not appear to be involved in Poncirin-induced cell death in gastric cancer. []
Q4: What is the molecular formula and weight of Poncirin?
A4: The molecular formula of Poncirin is C28H34O14, and its molecular weight is 594.55 g/mol. [, ]
Q5: Is there any spectroscopic data available for Poncirin?
A5: While the provided abstracts do not delve into detailed spectroscopic data, they mention techniques like HPLC-PDA and LC-MS being employed for structural identification and analysis of Poncirin. [, ] These techniques provide information about the compound's UV-Vis absorbance, mass-to-charge ratio, and fragmentation patterns, all of which contribute to confirming its identity.
Q6: How does the packing material influence the stability of Poncirus trifoliata Rafinesque, the source of Poncirin, during storage?
A6: The packaging material significantly impacts the quality of Poncirus trifoliata Rafinesque during storage. Gunny sack packing, compared to vacuum packing and PP packing, resulted in a rapid decrease in the loss on drying content after 12 months of storage at room temperature. [] This suggests that gunny sack packing may lead to a greater loss of moisture and volatile compounds, potentially impacting the overall quality and content of Poncirin. []
Q7: Have there been any computational studies conducted to understand the interactions of Poncirin with potential targets?
A7: Yes, molecular docking studies have been conducted to investigate the interactions of Poncirin with proteins involved in obesity, such as FTO, leptin, and resistin. [] These studies aim to understand the potential of Poncirin as an obesity protein antagonist and its potential use in treating obesity. [] Additionally, molecular docking studies have also explored the interactions of Poncirin with SARS-CoV-2 target proteins, suggesting its potential as a multi-target inhibitor. []
Q8: How does the presence of a sugar moiety influence the peroxynitrite scavenging activity of Poncirin?
A8: The presence of an α-L-rhamnopyranosyl (1→2)-β-D-glucopyranosyl moiety in Poncirin appears to weaken its peroxynitrite scavenging activity compared to its aglycone, Isosakuranetin. [] This suggests that the sugar moiety may hinder the interaction of Poncirin with peroxynitrite or affect its ability to scavenge free radicals. []
Q9: What is known about the pharmacokinetic profile of Poncirin and its metabolites after oral administration of Poncirus trifoliata extract?
A9: A UHPLC-MS/MS method was developed and validated to study the pharmacokinetics of Poncirin and other active components in rat plasma after oral administration of Poncirus trifoliata extract. [] This study represents the first investigation into the pharmacokinetic behavior of these compounds, providing valuable insights into their absorption, distribution, metabolism, and excretion. []
Q10: What are the in vitro and in vivo effects of Poncirin on gastric disease?
A10: In vitro studies revealed that Poncirus trifoliata extracts exhibited cytotoxicity against human AGS gastric cancer cells. [] In vivo studies in rats demonstrated that Poncirin effectively inhibited HCl/ethanol-induced gastric lesions and increased mucus content, indicating its potential in protecting against gastric damage. [] Furthermore, Poncirin administration significantly reduced gastric secretion volume, gastric acid output, and increased gastric pH in pylorus-ligated rats, suggesting its potential in managing gastric acid secretion. []
Q11: Has Poncirin demonstrated any neuroprotective effects in experimental stroke models?
A11: Yes, in vivo studies utilizing a mouse model of middle cerebral artery occlusion (MCAO) revealed that Poncirin administration significantly reduced brain lesion size and improved neurological deficits following ischemic stroke. [] These neuroprotective effects were attributed to its anti-inflammatory action on microglia, primarily by inhibiting the production of inflammatory cytokines and suppressing microglial activation in the ischemic brain. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






